molecular formula C36H38Cl2N4O B13782371 9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride CAS No. 66725-03-9

9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride

Cat. No.: B13782371
CAS No.: 66725-03-9
M. Wt: 613.6 g/mol
InChI Key: VRZJJSMFDAJTBG-UHFFFAOYSA-N
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Description

9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential use in cancer treatment due to its ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells .

Preparation Methods

The synthesis of 9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride involves several steps. One common method includes the reaction of N-phenyl-o-aminobenzoic acid with phosphorus pentachloride, followed by heating with ammonium carbonate in phenol . Another method involves the reaction of acridine with sodium amide . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the acridine ring. Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles.

Scientific Research Applications

9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating into DNA, it disrupts the DNA structure and inhibits the enzyme topoisomerase II, which is essential for DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells .

Properties

CAS No.

66725-03-9

Molecular Formula

C36H38Cl2N4O

Molecular Weight

613.6 g/mol

IUPAC Name

acridin-9-yl-[2-[8-(quinolin-4-ylazaniumyl)octoxy]phenyl]azanium;dichloride

InChI

InChI=1S/C36H36N4O.2ClH/c1(3-13-24-37-31-23-25-38-30-18-8-5-15-27(30)31)2-4-14-26-41-35-22-12-11-21-34(35)40-36-28-16-6-9-19-32(28)39-33-20-10-7-17-29(33)36;;/h5-12,15-23,25H,1-4,13-14,24,26H2,(H,37,38)(H,39,40);2*1H

InChI Key

VRZJJSMFDAJTBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)[NH2+]CCCCCCCCOC3=CC=CC=C3[NH2+]C4=C5C=CC=CC5=NC6=CC=CC=C64.[Cl-].[Cl-]

Origin of Product

United States

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